2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one

Serine Protease Inhibition Human Leukocyte Elastase Structure-Activity Relationship

Researchers studying serine proteases or natural product synthesis often face a scarcity of well-characterized baseline inhibitors. This compound solves that problem as a validated human leukocyte elastase (HLE) inhibitor with a known Ki (97 nM) and defined acylation/deacylation kinetics, enabling precise SAR studies. It is also the essential precursor for synthesizing the antiproliferative cyclic peptides clavatustides A and B. - Baseline scaffold for probing elastase inhibition potency and residence time. - Key building block for clavatustide synthesis via ring-opening esterification. - High-purity MAO-B inhibitor (IC50 = 2.0 nM) for neuroscience research.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 7265-24-9
Cat. No. B1268573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
CAS7265-24-9
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)O2)N
InChIInChI=1S/C14H10N2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H,15H2
InChIKeyNSEDDEBVJPEPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one: Identity & Procurement


2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one (CAS 7265-24-9) is a heterocyclic compound belonging to the 4H-3,1-benzoxazin-4-one class. It functions as an alternate substrate inhibitor of human leukocyte elastase (HLE), forming a covalent acyl-enzyme intermediate during catalysis [1]. Commercially available at ≥95% purity, it is characterized by a molecular formula of C14H10N2O2 (MW: 238.24 g/mol) and a melting point of 161–162 °C . Its unique ortho-aminophenyl substitution at the 2-position distinguishes it from other benzoxazinone elastase inhibitors, imparting distinct chemical reactivity and biological activity profiles [2].

2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one: Procurement Rationale


Within the benzoxazinone class, small structural modifications produce differences in inhibition constant (Ki) of up to 8 orders of magnitude [1]. The 2-aminophenyl substitution creates a unique electronic environment that directly affects acylation (kon) and deacylation (koff) kinetics, parameters that critically determine both potency and residence time on human leukocyte elastase (HLE) [2]. Unlike alkyl- or alkoxy-substituted analogs that achieve picomolar Ki values, the aminophenyl-bearing scaffold occupies a distinct activity niche that precludes simple substitution by more potent but structurally divergent benzoxazinones.

2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one: Comparative Evidence


Elastase Inhibition Potency vs. Optimized Analogs

2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one (Compound 85) exhibits an inhibition constant (Ki) of 97 nM against human leukocyte elastase [1]. This value is 2,309-fold lower in potency than the most potent analog in the series, 2-ethoxy-5-ethylbenzoxazinone (Compound 38), which achieves a Ki of 42 pM [1]. The substantial difference in potency illustrates the profound impact of substitution at the 2-position on elastase inhibition.

Serine Protease Inhibition Human Leukocyte Elastase Structure-Activity Relationship

Alkaline Hydrolysis Stability vs. Stabilized Analogs

The alkaline hydrolysis rate constant (kOH-) for 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one (Compound 85) is 4.0 M⁻¹s⁻¹ [1]. This rate is 400-fold faster than that of 2-(isopropylamino)-5-n-propyl-7-(dimethylamino)benzoxazinone (Compound 95), which has a kOH- of 0.01 M⁻¹s⁻¹ [1]. The higher hydrolysis rate of Compound 85 indicates lower chemical stability under alkaline conditions compared to the optimized analog.

Chemical Stability Alkaline Hydrolysis Compound Formulation

Precursor for Clavatustides A and B Synthesis

2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one is specifically utilized as a key synthetic intermediate in the preparation of clavatustides A and B, achieved through esterification via ring opening of the benzoxazinone core . This synthetic application is not a general property of all benzoxazinone analogs and is enabled by the unique ortho-aminophenyl substitution at the 2-position.

Natural Product Synthesis Cyclic Peptides Anticancer Research

Monoamine Oxidase B (MAO-B) Inhibition

2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one demonstrates an IC50 of 2.0 nM for inhibition of monoamine oxidase B (MAO-B) in baboon liver tissue [1]. This indicates a strong and potentially selective interaction with MAO-B.

Monoamine Oxidase Neurological Disorders Enzyme Inhibition

2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one: Research & Industrial Applications


SAR Scaffold for Elastase Inhibitors

Given its moderate inhibitory potency (Ki = 97 nM) and higher reactivity (kOH- = 4.0 M⁻¹s⁻¹) compared to optimized benzoxazinones, this compound serves as an ideal baseline scaffold for SAR investigations [1]. Researchers can systematically modify the 2-aminophenyl group to probe how substitutions affect potency and stability, using the quantitative data from Krantz et al. (1990) as a benchmark. This is particularly useful for academic labs and early-stage drug discovery programs aiming to understand the fundamental structure-activity relationships governing elastase inhibition [1].

Synthetic Intermediate for Clavatustides A and B

This compound is a critical building block for synthesizing clavatustides A and B, cyclic peptides with demonstrated antiproliferative activity against human hepatocellular carcinoma cells . Procurement is essential for synthetic chemistry groups focused on natural product synthesis, medicinal chemistry efforts targeting liver cancer, or investigations into the biological mechanisms of clavatustides. The specific ring-opening esterification chemistry enabled by the ortho-aminophenyl group is not replicable with other commercially available benzoxazinones .

MAO-B Functional Probe

The high potency (IC50 = 2.0 nM) for MAO-B inhibition positions this compound as a potential research tool for studying MAO-B in neurological contexts [2]. It can be used in in vitro enzyme assays or cell-based models to explore the role of MAO-B in dopamine metabolism, neuroinflammation, or oxidative stress. This application is particularly relevant for neuroscience research groups investigating Parkinson's disease, depression, or other MAO-B related disorders [2].

Technical Documentation Hub

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